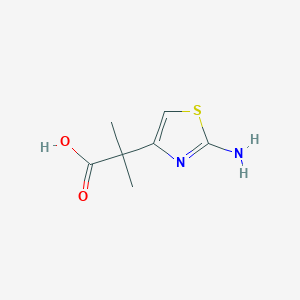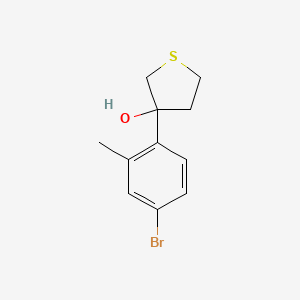
5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For this specific compound, the starting materials would include 5-chloro-1-ethyl-2-methylindole and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 5-Chloro-1-ethyl-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Chloro-1-ethyl-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways . For example, it may act as an agonist or antagonist at specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A closely related compound with similar biological activities.
5-Bromo-1-ethyl-2-methyl-1H-indole-3-carbaldehyde: Another halogen-substituted indole derivative with comparable properties.
Uniqueness
5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The specific combination of substituents on the indole ring can result in distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-chloro-1-ethyl-2-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO/c1-3-14-8(2)11(7-15)10-6-9(13)4-5-12(10)14/h4-7H,3H2,1-2H3 |
InChI Key |
ANNACLRATJKKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)Cl)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B15262674.png)
![tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B15262676.png)


![2-chloro-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]acetamide](/img/structure/B15262703.png)





![N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B15262727.png)
![1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol](/img/structure/B15262729.png)
